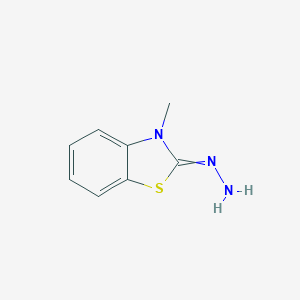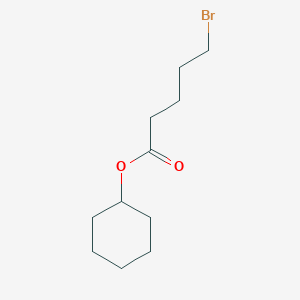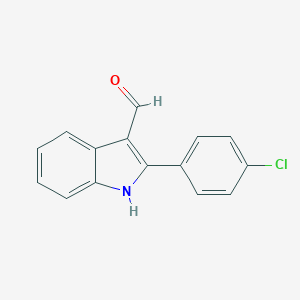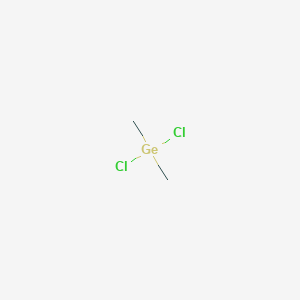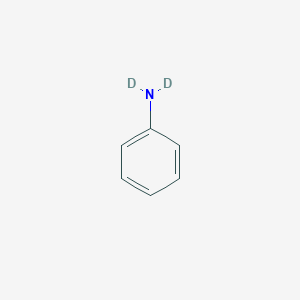
N,N-Dideuterioaniline
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N,N-Dideuterioaniline” are not available, there are studies on the synthesis of related compounds. For instance, N,N′-Diarylthiourea derivatives have been synthesized and characterized . Another study discusses the synthesis of unsymmetrically N,N′-substituted ureas .Applications De Recherche Scientifique
Analytical Methods in Determining Antioxidant Activity
A critical review focuses on various tests used to determine antioxidant activity, highlighting their applicability, advantages, and disadvantages. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays, are based on chemical reactions and rely on spectrophotometry to monitor the processes involved. Such analytical techniques could be relevant for studying the antioxidant potential of compounds, including deuterated analogs like N,N-Dideuterioaniline, to assess their kinetics or interaction with antioxidants (I. Munteanu & C. Apetrei, 2021).
Sensing Nitrogen Status in Plants
Reviewing current methods for determining plant nitrogen status, this research highlights both the advantages and drawbacks of techniques such as Kjeldahl digestion, Dumas combustion, and optical properties measurement. This context of nitrogen detection and management may intersect with research on this compound if exploring its role or impact within nitrogen metabolism or as a tracer in plant physiology studies (Rafael F. Muñoz-Huerta et al., 2013).
Organic Nitrogen in Terrestrial Ecosystems
This review synthesizes work on the availability and plant uptake of amino acids, discussing organic nitrogen's role in plant nutrition and ecosystem dynamics. While this compound is not mentioned, research into organic nitrogen forms, including deuterated compounds, could provide insights into nitrogen cycling and utilization in various ecosystems (D. Lipson & T. Näsholm, 2001).
Plant Stress Resistance Mechanisms
Exploring the roles of glycine betaine and proline in enhancing plant stress resistance, this article discusses these compounds' effects on plant physiology under environmental stress. Such studies could be complemented by investigating this compound's role or effects in similar contexts, particularly if it shares or affects biochemical pathways related to stress response (M. Ashraf & M. Foolad, 2007).
Orientations Futures
Mécanisme D'action
Target of Action
It’s important to note that the term ‘target’ is often used to describe the specific molecular entity (protein, rna molecule, etc) that a drug interacts with to initiate a biological response . The mechanism of action (MoA) is often used synonymously with ‘target,’ although some investigators reserve this term to describe the drug’s action at a higher level of biological complexity .
Mode of Action
It’s worth noting that the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur . This can involve a variety of processes, from inhibiting enzyme activity to modulating cell signaling systems.
Biochemical Pathways
Biochemical pathways refer to a series of chemical reactions occurring within a cell, and a compound can affect these pathways in various ways, leading to downstream effects .
Pharmacokinetics
Pharmacokinetics describes the time course of drug concentrations that are attained in different locations in the body following drug administration . It involves the study of the dynamic changes in absorption, distribution, metabolism, and excretion (ADME) of drugs
Result of Action
The result of a compound’s action often involves changes at the molecular and cellular level, which can include alterations in cell signaling, gene expression, or cellular metabolism .
Action Environment
These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .
Analyse Biochimique
Cellular Effects
The effects of N,N-Dideuterioaniline on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise molecular mechanisms of action of this compound are complex and are currently being studied in detail.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It interacts with certain transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are of great interest. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N,N-dideuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892853 | |
| Record name | (~2~H_2_)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
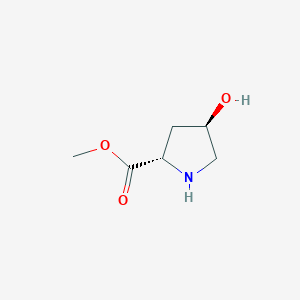
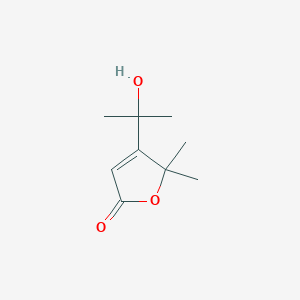
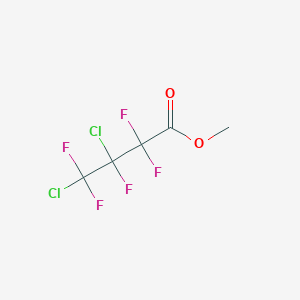
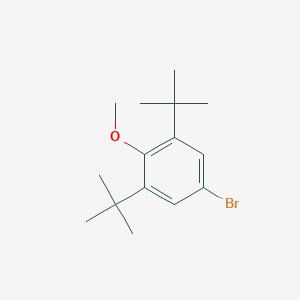
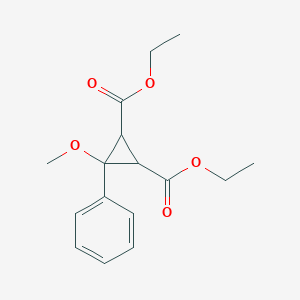
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)

